2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-13-4-7-16(10-14(13)2)22-19(26)12-28-20-24-23-18(25(20)21)11-15-5-8-17(27-3)9-6-15/h4-10H,11-12,21H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKWPWQDVINTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl and acetamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl group acts as a nucleophilic site, enabling substitution reactions with electrophiles. This reaction is critical for structural modifications to enhance bioactivity or create derivatives.
Mechanistic Insight :
-
Alkylation proceeds via deprotonation of the sulfanyl group by K₂CO₃, followed by nucleophilic attack on the alkyl halide .
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Acylation involves the formation of a thioester bond through reaction with acyl chlorides.
Oxidation of the Sulfanyl Group
The sulfanyl group is susceptible to oxidation, yielding sulfoxides or sulfones, which can alter the compound’s electronic properties and bioactivity.
| Reaction | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Oxidation to sulfone | H₂O₂ (30%), HOAc, 60°C, 6h | 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfonyl)-N-(3,4-dimethylphenyl)acetamide | 85% |
Key Data :
-
Complete conversion to sulfone confirmed via HPLC and ¹H NMR.
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Sulfone derivatives show enhanced stability compared to sulfides.
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions, generating carboxylic acid derivatives.
| Reaction | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 8h | 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid | 68% | |
| Basic hydrolysis | NaOH (10%), ethanol, 70°C, 5h | Sodium 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate | 74% |
Applications :
-
Hydrolysis products serve as intermediates for further functionalization (e.g., esterification).
Triazole Ring Functionalization
The 1,2,4-triazole ring participates in reactions at the amino group or via cycloaddition processes.
| Reaction | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | 2-({4-diazo-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide | 55% | |
| Acylation of amino group | Ac₂O, pyridine, RT | 2-({4-acetamido-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide | 81% |
Notes :
-
Diazotization enables coupling with aromatic amines or phenols to form azo dyes.
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Acylation improves metabolic stability in pharmacological studies.
Electrophilic Aromatic Substitution
The 4-methoxyphenyl and 3,4-dimethylphenyl groups undergo regioselective electrophilic substitution.
| Reaction | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 2-({4-amino-5-[(4-methoxy-3-nitrophenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide | 62% |
Regioselectivity :
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Nitration occurs at the para position relative to methoxy due to its electron-donating effect.
Biological Interactions
While not a classical chemical reaction, the compound interacts with biological targets via:
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Hydrogen bonding : Triazole amino and acetamide carbonyl groups bind enzyme active sites.
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π–π stacking : Aromatic rings interact with hydrophobic pockets in proteins.
Scientific Research Applications
Biological Activities
Research has indicated that 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide exhibits a range of biological activities:
Anticancer Properties
Studies have shown that compounds containing triazole rings, including this one, can exhibit significant anticancer activity. For instance:
- Mechanism of Action : The triazole moiety interacts with enzymes involved in cancer cell proliferation, potentially inhibiting their activity. Research has demonstrated that similar compounds have shown selective cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .
Antifungal and Antibacterial Activity
Triazole derivatives are known for their antifungal properties. This compound may exhibit similar effects:
- Antifungal Activity : Preliminary studies suggest that triazole-based compounds can outperform traditional antifungal agents in certain contexts .
- Antibacterial Activity : Compounds with sulfanyl groups have been reported to possess antibacterial properties comparable to standard antibiotics .
Agrochemical Applications
The compound's structural characteristics also suggest potential applications in agriculture:
- Fungicides : Due to its antifungal properties, this compound could be explored as a fungicide in crop protection.
- Plant Growth Regulators : The modulation of plant growth through triazole derivatives has been documented, indicating possible uses in enhancing crop yields.
Case Studies
Several studies have investigated the applications of similar triazole derivatives:
- Anticancer Studies : A study evaluated a series of triazole derivatives for their anticancer efficacy against human cancer cell lines. The results indicated that modifications to the triazole structure significantly influenced cytotoxicity and selectivity .
- Antimicrobial Evaluations : Another study focused on mercapto-substituted 1,2,4-triazoles demonstrated promising antimicrobial activity against various bacterial strains. The results showed that specific substitutions on the triazole ring enhanced antibacterial potency .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Features:
- Triazole Core : The 1,2,4-triazole scaffold is common among analogs, but substitutions at positions 4 and 5 significantly influence bioactivity.
- Position 5 Substituent: The 4-methoxyphenylmethyl group distinguishes this compound from derivatives with furan-2-yl (), pyridinyl (), or phenyl groups ().
- Acetamide Substituent : The 3,4-dimethylphenyl group provides steric bulk and hydrophobicity, contrasting with nitro-, methoxy-, or halogen-substituted aryl groups in analogs (e.g., ).
Table 1: Structural and Functional Comparison of Selected Analogs
Physicochemical Properties
- Melting Points : Analogs with nitro or acetyl groups () exhibit higher melting points (>200°C) due to stronger intermolecular forces, whereas the target compound’s methyl groups may lower its melting point .
Biological Activity
The compound 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide is a complex organic molecule notable for its potential biological activities. Structurally characterized by a triazole ring and a sulfanyl group, this compound has attracted attention in medicinal chemistry due to its promising pharmacological properties.
Structural Overview
The molecular formula of this compound is with a molecular weight of approximately 397.5 g/mol. The structure includes:
- A triazole core that is known for its diverse biological activities.
- An amino group which may contribute to its interaction with biological targets.
- A methoxyphenyl group that enhances lipophilicity and potentially improves bioavailability.
- A sulfanyl linkage , which may play a role in its reactivity and biological interactions.
Biological Activities
Research indicates that compounds containing the triazole structure exhibit significant biological activities, including:
- Antimicrobial Activity : Triazole derivatives have been studied for their potential as antimicrobial agents. The mechanism may involve the inhibition of bacterial enzymes that contain sulfonamide binding sites . This suggests potential applications in treating bacterial infections.
- Anticancer Properties : The unique combination of functional groups in this compound suggests potential anticancer activity. Triazole derivatives have been shown to inhibit specific enzymes and pathways involved in cancer progression, indicating that this compound might also possess similar properties .
- Anticonvulsant Effects : While specific data on this compound is limited, related triazole compounds have demonstrated anticonvulsant activity in various models, suggesting that further investigation could reveal similar effects for this molecule .
Although detailed studies on the mechanism of action for this specific compound are scarce, it is hypothesized that the triazole ring may engage in interactions with biological macromolecules, potentially modulating enzyme activity or receptor interactions. The presence of the sulfanyl group could facilitate nucleophilic attack mechanisms, enhancing its reactivity towards biological targets .
Case Studies and Research Findings
While comprehensive clinical studies specifically involving this compound are lacking, related research provides insights into its potential:
- Triazole Derivatives : A study highlighted various triazole derivatives exhibiting antimicrobial and anticancer activities through enzyme inhibition and modulation of signaling pathways . These findings support the exploration of this compound within similar contexts.
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics and biological activities of structurally similar compounds:
Q & A
Basic Research Questions
Q. What are the key steps and reagents for synthesizing 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide?
- Methodology :
- Step 1 : Prepare the triazole core via cyclization of thiosemicarbazide derivatives under reflux with ethanol and aqueous KOH .
- Step 2 : Introduce the sulfanyl-acetamide moiety by reacting the triazole-thione intermediate with chloroacetamide derivatives in ethanol under reflux (1–2 hours).
- Step 3 : Purify via recrystallization (ethanol/water) and confirm purity using HPLC (>95%) .
- Critical Reagents : Potassium hydroxide (KOH), chloroacetamide derivatives, ethanol.
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the triazole ring (δ 8.1–8.3 ppm), methoxyphenyl protons (δ 3.8 ppm), and acetamide carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ ≈ 479.5 g/mol) .
- X-ray Crystallography (if crystalline): Resolve 3D conformation to confirm sulfanyl linkage geometry .
Q. What are standard protocols for evaluating its anti-exudative activity?
- Biological Assay Design :
- In Vivo Model : Formalin-induced rat paw edema, with compound administration (oral/intraperitoneal) at 10–50 mg/kg. Measure edema volume reduction vs. controls .
- Statistical Analysis : Compare results using ANOVA with post-hoc Tukey tests (p < 0.05) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Approach :
- Substituent Variation : Modify the 4-methoxyphenyl or 3,4-dimethylphenyl groups to assess effects on potency. For example, replace methoxy with halogens (e.g., Cl, F) to enhance lipophilicity .
- Computational Docking : Use AutoDock Vina to predict binding affinity to anti-inflammatory targets (e.g., COX-2). Prioritize derivatives with ΔG < -8 kcal/mol .
Q. How to resolve contradictory data in reaction yields during scale-up synthesis?
- Troubleshooting :
- Variable Yields : Optimize solvent polarity (e.g., switch from ethanol to DMF for better solubility) and control temperature (±2°C) during triazole formation .
- Impurity Analysis : Use TLC/HPLC to identify side products (e.g., over-oxidized sulfonyl derivatives) and adjust reaction time .
Q. What computational methods predict metabolic stability of this compound?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
